molecular formula C11H17NO B12891029 Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)- CAS No. 112722-71-1

Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-

Cat. No.: B12891029
CAS No.: 112722-71-1
M. Wt: 179.26 g/mol
InChI Key: ZQZPBVULVVFDKZ-UHFFFAOYSA-N
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Description

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This particular compound is notable for its unique structure, which includes a butyl and a methyl group attached to the pyrrole ring, along with an ethanone group. The molecular formula for this compound is C₁₁H₁₇NO .

Preparation Methods

The synthesis of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of aldehydes with amines and ethyl pyruvate under ambient conditions . This reaction typically requires a catalyst, such as 1-butyl-1-methylpyrrolidinium hydrogen sulfate, to promote the formation of the pyrrole ring. The reaction conditions are generally mild, making this method practical and efficient for industrial production.

Chemical Reactions Analysis

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring. Halogenation and nitration are common substitution reactions, with reagents such as chlorine and nitric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound has a similar pyrrole ring structure but lacks the butyl group.

    2-Acetyl-1-methylpyrrole: Another related compound, differing in the position of the acetyl group.

The uniqueness of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization of this compound in innovative ways.

Properties

CAS No.

112722-71-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(1-butyl-2-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C11H17NO/c1-4-5-7-12-8-6-11(9(12)2)10(3)13/h6,8H,4-5,7H2,1-3H3

InChI Key

ZQZPBVULVVFDKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=C1C)C(=O)C

Origin of Product

United States

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